molecular formula C7H12ClN3O2 B13456199 methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride

methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride

Cat. No.: B13456199
M. Wt: 205.64 g/mol
InChI Key: KEKCYQQXAWPSHF-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 5-position of the pyrazole ring and a methyl ester group at the 2-position of the propanoate chain makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its amino group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in therapeutic contexts based on recent research findings.

This compound is a pyrazole derivative that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives that may possess distinct biological activities. The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are often explored for their medicinal properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. It may also modulate the function of enzymes and receptors, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can effectively inhibit the proliferation of cancer cells. For example, studies have shown that certain pyrazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potency as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate HClMCF-73.42
Other Pyrazole DerivativeA5495.97
Selected Benzamide DerivativeVarious4.53

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo. The mechanism involves interference with signaling pathways that regulate inflammation, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

A notable study investigated the synergistic effects of this compound when combined with doxorubicin in breast cancer models (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity and apoptosis induction compared to doxorubicin alone, suggesting a promising avenue for combination therapies in cancer treatment .

Medicinal Chemistry

This compound is utilized as a building block for synthesizing novel pharmaceutical agents aimed at treating malaria and leishmaniasis. Its structural features allow it to be modified into various analogs with potentially improved efficacy and reduced toxicity.

Material Science

Beyond medicinal applications, this compound is being explored for its potential use in developing new materials with unique properties due to its heterocyclic structure.

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 2-(5-aminopyrazol-1-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-5(7(11)12-2)10-6(8)3-4-9-10;/h3-5H,8H2,1-2H3;1H

InChI Key

KEKCYQQXAWPSHF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C(=CC=N1)N.Cl

Origin of Product

United States

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